molecular formula C13H19NO2 B15292221 Tert-butyl 3-amino-2,6-dimethylbenzoate

Tert-butyl 3-amino-2,6-dimethylbenzoate

Cat. No.: B15292221
M. Wt: 221.29 g/mol
InChI Key: JTEJXSUMBLPZBZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-2,6-dimethylbenzoate is an aromatic ester featuring a tert-butyl group, amino substituent at the 3-position, and methyl groups at the 2- and 6-positions. This compound is primarily utilized as an intermediate in pharmaceutical synthesis and organic chemistry research. Commercially available in purities of ≥95%, it is offered in quantities ranging from 50 mg to 5 g, with prices escalating proportionally (e.g., 1g costs $1,091.00) . Its structural framework allows for diverse reactivity, making it a valuable precursor in drug development.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

tert-butyl 3-amino-2,6-dimethylbenzoate

InChI

InChI=1S/C13H19NO2/c1-8-6-7-10(14)9(2)11(8)12(15)16-13(3,4)5/h6-7H,14H2,1-5H3

InChI Key

JTEJXSUMBLPZBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)N)C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2,6-dimethylbenzoate typically involves the esterification of 3-amino-2,6-dimethylbenzoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 3-amino-2,6-dimethylbenzoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides or acyl chlorides can introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed:

    Oxidation: Quinones, oxidized derivatives.

    Reduction: Alcohols, reduced derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 3-amino-2,6-dimethylbenzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of structural modifications on biological activity.

Medicine: The compound’s derivatives may have potential therapeutic applications, including as intermediates in the synthesis of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2,6-dimethylbenzoate depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Tert-butyl 3-amino-2,6-dimethylbenzoate and its analogs:

Compound Name CAS Number Molecular Formula Substituents Functional Groups Key Structural Features
This compound Not provided C₁₃H₁₉NO₂ 3-amino, 2,6-dimethyl Benzoate ester, tert-butyl Amino group enhances basicity
tert-butyl 4-hydroxy-2,6-dimethylbenzoate Not provided C₁₃H₁₈O₃ 4-hydroxy, 2,6-dimethyl Benzoate ester, tert-butyl Hydroxy group increases polarity
Oxymetazoline Related Compound A 1391053-50-1 C₁₆H₂₆N₂O₂·HCl 4-tert-butyl, 3-hydroxy, 2,6-dimethyl Acetamide, hydrochloride salt Aminoethyl side chain, HCl salt
Tert-Butyl (3-amino-2,6-difluorophenyl)carbamate 535170-20-8 C₁₁H₁₄F₂N₂O₂ 3-amino, 2,6-difluoro Carbamate, tert-butyl Fluorine enhances electronegativity

Key Differences and Implications

tert-butyl 4-hydroxy-2,6-dimethylbenzoate
  • Substituent Position: The hydroxyl group at the 4-position (vs.
  • Hazard Profile: Structurally similar to parabens (e.g., Propylparaben, CAS 94-13-3), which are associated with endocrine disruption risks per the SIN List. However, the amino group in the target compound may alter toxicity .
Oxymetazoline Related Compound A
  • Complexity : Features an acetamide side chain and hydrochloride salt, enhancing solubility and bioavailability compared to the free-base ester form of the target compound. The molecular weight (314.85 g/mol) is significantly higher due to the HCl salt .
  • Application : Likely used as a pharmaceutical intermediate, similar to the target compound, but with modified pharmacokinetics.
Tert-Butyl (3-amino-2,6-difluorophenyl)carbamate
  • Substituent Effects : Fluorine atoms at the 2- and 6-positions increase electronegativity and metabolic stability compared to methyl groups. The carbamate group offers distinct reactivity, serving as a protective group in peptide synthesis .
  • Cost Comparison : Priced at €87.00/g (vs. $1,091.00/g for the target compound), suggesting differences in synthesis complexity or demand .

Research Findings and Critical Analysis

  • Hazard Assessment: While tert-butyl 4-hydroxy-2,6-dimethylbenzoate shares structural motifs with parabens, the amino group in the target compound may mitigate or redirect bioactivity, necessitating independent toxicological studies .
  • Reactivity: The amino group in this compound facilitates nucleophilic reactions, whereas the carbamate analog (CAS 535170-20-8) is more suited for protective group chemistry .
  • Commercial Viability : Higher cost of the target compound compared to fluorinated or carbamate analogs may reflect its niche applications or synthetic challenges .

Biological Activity

Tert-butyl 3-amino-2,6-dimethylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl group attached to an amino-substituted benzoate structure. Its molecular formula is C13H17N1O2C_{13}H_{17}N_{1}O_{2} with a molecular weight of approximately 219.28 g/mol. The presence of the amino group allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

The mechanism of action of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The amino group facilitates hydrogen bonding and electrostatic interactions, which can lead to the modulation of enzymatic activity or receptor signaling pathways. Additionally, the tert-butyl ester enhances lipophilicity, improving membrane permeability and bioavailability.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have shown that it possesses inhibitory effects on bacterial growth, suggesting potential applications in treating infections.

2. Anticancer Potential
The compound has also been investigated for its anticancer properties. Several studies have reported that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, it has shown efficacy against specific cancer cell lines in laboratory settings.

3. Enzyme Inhibition
The compound acts as an inhibitor for certain enzymes involved in metabolic pathways. Its structural characteristics allow it to bind effectively to active sites, thereby modulating enzyme activity. This property has implications for drug design targeting metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionModulates activity of metabolic enzymes

Case Study: Anticancer Activity

In a study published in a peer-reviewed journal, researchers explored the effects of this compound on human cancer cell lines. The results demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that the compound's mechanism involves apoptosis induction and cell cycle arrest at the G0/G1 phase.

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